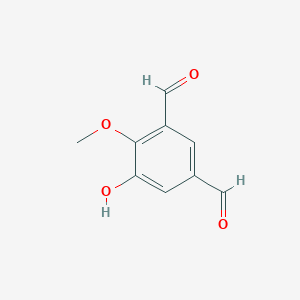

5-Hydroxy-4-methoxyisophthalaldehyde

Description

Contextualizing Isophthalaldehydes and Related Phenolic Aldehydes in Organic Chemistry

Isophthalaldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with two aldehyde (-CHO) functional groups at the 1 and 3 positions. wikipedia.orgnist.gov The parent compound, isophthalaldehyde (B49619), is a colorless solid with the chemical formula C₆H₄(CHO)₂. wikipedia.org These dialdehydes are bifunctional, which allows them to react with di- or triamines to form polymers or highly ordered structures known as covalent organic frameworks. wikipedia.org They are also used in the synthesis of Schiff base derivatives and metal coordination complexes. wikipedia.orgnih.gov

Phenolic aldehydes are a related group of compounds that are derivatives of phenol (B47542) and contain at least one aldehyde group. wikipedia.org Many, like vanillin (B372448), are found naturally and contribute to the flavors and aromas of products such as wines and cognacs. wikipedia.orgtaylorandfrancis.com The presence of both hydroxyl (-OH) and aldehyde (-CHO) groups on an aromatic ring makes phenolic aldehydes important precursors in the synthesis of a wide array of other molecules. mdpi.comnumberanalytics.com They are particularly significant in the development of sustainable polymers, as many can be derived from lignin, a renewable biomass source. mdpi.com

Nomenclature and Structural Representation of 5-Hydroxy-4-methoxyisophthalaldehyde (and 4-Hydroxy-5-methoxyisophthalaldehyde)

The systematic IUPAC name for this compound is 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde. uni.lu Its structure consists of a central benzene ring. An aldehyde group is located at carbon 1, a second aldehyde group at carbon 3, a methoxy (B1213986) group (-OCH₃) at carbon 4, and a hydroxyl group (-OH) at carbon 5.

Its structural isomer, 4-Hydroxy-5-methoxyisophthalaldehyde, is also a subject of study. Its IUPAC name is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde. nih.gov In this configuration, the hydroxyl group is at carbon 4 and the methoxy group is at carbon 5. nih.gov The reactivity of these compounds is influenced by the electronic effects of the hydroxyl and methoxy groups and their positions relative to the aldehyde functionalities.

Below is a table summarizing the key identifiers for both isomers.

| Property | This compound | 4-Hydroxy-5-methoxyisophthalaldehyde |

| IUPAC Name | 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde uni.lu | 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde nih.gov |

| Molecular Formula | C₉H₈O₄ uni.lunih.gov | C₉H₈O₄ nih.gov |

| Molecular Weight | 180.16 g/mol nih.gov | 180.159 g/mol |

| CAS Number | 401935-66-8 sigmaaldrich.com | 2931-90-0 chemicalbook.com |

| SMILES | COC1=C(C=C(C=C1O)C=O)C=O uni.lu | COC1=CC(=CC(=C1O)C=O)C=O nih.gov |

| InChIKey | MCKJFLUAUQBSEZ-UHFFFAOYSA-N uni.lu | YVNRFQCFZVYDRO-UHFFFAOYSA-N nih.gov |

Historical Perspective and Initial Discoveries Pertaining to Aromatic Dialdehydes

The study of aromatic aldehydes is rooted in the early days of organic chemistry. The first aromatic aldehyde, benzaldehyde (B42025), was isolated from bitter almond oil in the 19th century. numberanalytics.com The broader class of aldehydes was first isolated in 1835 by the German chemist Justus von Liebig. scentspiracy.comsobfragrance.com These initial discoveries paved the way for a deeper understanding of the properties and reactivity of this important functional group. numberanalytics.com

The synthesis of aldehydes was significantly advanced in 1903 by chemist George Auguste Darzens, and industrial production began around 1910. scentspiracy.com While much of the early commercial interest in aldehydes was driven by the fragrance industry, chemists also developed new methods for their preparation for broader synthetic applications. alphaaromatics.comperfumesociety.org For instance, isophthalaldehyde can be prepared via several routes, including the Sommelet reaction from α,α'-diamino-m-xylene and the Rosenmund reduction of isophthaloyl chloride. orgsyn.org

The synthesis of more complex, substituted aromatic dialdehydes became a focus in the mid-20th century. Foundational work by researchers Hocker and Giesecke, published in 1981, established reliable methods for producing phenolic aldehydes like 4-Hydroxy-5-methoxyisophthalaldehyde. Their approach offered a way to selectively formylate phenols, a significant improvement over traditional methods that often resulted in mixtures of isomers.

Scope and Significance of Current Research on the Compound in Chemical Science

Substituted isophthalaldehydes like this compound are considered valuable intermediates in modern chemical synthesis. nih.govorgsyn.org The dual reactivity of the aldehyde groups, combined with the modulating effects of the hydroxyl and methoxy substituents, makes them versatile building blocks for complex molecules. wikipedia.orgbeilstein-journals.org

Current research often focuses on leveraging these structures for materials science and medicinal chemistry applications. For example, the isomer 4-Hydroxy-5-methoxyisophthalaldehyde has been used as a starting material for the synthesis of fluorescent carbon quantum dots and as a component in developing selective fluorescent nanoprobes. The aldehyde groups readily react to form Schiff bases, which can then be used to create metal complexes, some of which have been investigated for diagnostic purposes.

Furthermore, there is a strong trend towards using phenolic aldehydes derived from renewable resources, such as lignin, to create more sustainable materials like polyesters and polyurethanes. mdpi.com Compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde, which share structural similarities with hydroxy-methoxy-isophthalaldehydes, are key players in this green chemistry approach. taylorandfrancis.commdpi.com The study of this compound and its relatives contributes to the expanding toolkit available to chemists for constructing novel polymers, functional materials, and biologically active molecules. mdpi.combeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

401935-66-8 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C9H8O4/c1-13-9-7(5-11)2-6(4-10)3-8(9)12/h2-5,12H,1H3 |

InChI Key |

MCKJFLUAUQBSEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1O)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 4 Methoxyisophthalaldehyde and Its Analogues

Established Synthetic Pathways to the Aromatic Core

The construction of the 5-Hydroxy-4-methoxyisophthalaldehyde scaffold often begins with the regioselective introduction of functional groups onto a pre-existing aromatic ring. These methods are well-documented and provide reliable access to the target molecule and its analogues.

Regioselective Functionalization Approaches

Classical formylation reactions are a cornerstone in the synthesis of aromatic aldehydes. The Reimer-Tiemann and Vilsmeier-Haack reactions are prominent examples of electrophilic aromatic substitution that can be employed to introduce aldehyde groups onto a phenolic ring. wikipedia.orgwikipedia.org

The Reimer-Tiemann reaction utilizes chloroform (B151607) in a basic solution to generate dichlorocarbene, which then reacts with a phenoxide ion. wikipedia.org This reaction typically favors ortho-formylation. wikipedia.org For a substrate like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the aromatic ring, directing the incoming electrophile.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgyoutube.com The regioselectivity of this reaction is influenced by both steric and electronic factors. youtube.com

Multistep Synthesis Strategies

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from vanillin. researchgate.net A representative pathway is illustrated in the synthesis of 5-formylvanillin, an alternative name for the target compound. researchgate.net

This approach often involves the initial protection of the reactive phenolic hydroxyl group, followed by the introduction of a second formyl group or a precursor to it. A key intermediate in some of these syntheses is a halogenated vanillin derivative, such as 5-chlorovanillin or 5-iodovanillin (B1580916). nih.govdesigner-drug.com These intermediates can be prepared from vanillin through electrophilic halogenation. For instance, 5-iodovanillin can be synthesized by treating vanillin with iodine and an oxidizing agent. The subsequent introduction of the second aldehyde group can be achieved through various formylation methods, followed by deprotection and potentially hydrolysis of the halogen.

A notable synthesis of 5-hydroxyvanillin, a closely related analogue, involves the copper-catalyzed hydrolysis of 5-iodovanillin. designer-drug.com This suggests that a similar strategy could be adapted for the synthesis of the target isophthalaldehyde (B49619).

Advanced and Innovative Synthetic Techniques

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. These include metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Metal-Catalyzed Formylation Reactions (e.g., CAr-H Bond Activation)

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct formylation of aromatic compounds. These methods offer the potential for high regioselectivity and atom economy. While specific applications to the synthesis of this compound are still emerging, the general principles are highly relevant. Catalytic systems, often based on palladium, rhodium, or copper, can facilitate the direct introduction of a formyl group onto the aromatic ring, bypassing the need for pre-functionalized substrates.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. This includes the use of renewable feedstocks, safer solvents, and catalytic methods to minimize waste.

Microwave-assisted synthesis has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. niscpr.res.inresearchgate.net This technique can be applied to various formylation and substitution reactions involved in the synthesis of this compound and its derivatives.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can be used to perform specific transformations on aromatic substrates under mild conditions. For example, biocatalytic methods are being explored for the production of vanillin from natural sources, and similar approaches could potentially be developed for the synthesis of its derivatives. nih.govnih.gov

Precursor Chemistry and Intermediate Transformations

The choice of starting material is crucial in the synthesis of this compound. Vanillin is a readily available and cost-effective precursor derived from lignin. wikipedia.orgudel.eduacs.org Its rich functionality, including a phenolic hydroxyl, a methoxy group, and an aldehyde, allows for a variety of chemical transformations. atamanchemicals.com

Key intermediates in the synthesis of the target compound often include halogenated vanillin derivatives.

5-Chlorovanillin : This compound can be prepared from vanillin and serves as a precursor for further functionalization.

5-Iodovanillin : The synthesis of 5-iodovanillin from vanillin is well-established. nih.govprepchem.com The iodo-substituent can be subsequently replaced or used to direct further reactions.

The transformation of these intermediates often involves protection of the phenolic hydroxyl group to prevent unwanted side reactions during subsequent formylation or coupling steps. Common protecting groups can be introduced and later removed under specific conditions.

Synthesis from Related Benzoic Acid Derivatives

The synthesis of this compound can be envisioned starting from appropriately substituted benzoic acid derivatives. This approach hinges on the introduction of the two formyl groups onto a pre-functionalized benzene (B151609) ring. A plausible precursor for this strategy is 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). The conversion of the carboxylic acid group and the introduction of a second formyl group are the key transformations in this synthetic route.

One potential pathway involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the first aldehyde group, and subsequent formylation of the aromatic ring. Alternatively, direct formylation of a protected benzoic acid derivative could be explored. The Gattermann or Vilsmeier-Haack reactions are classical methods for the formylation of activated aromatic rings.

While a direct synthesis of this compound from a benzoic acid precursor is not extensively documented in readily available literature, the synthesis of related compounds provides a strong foundation for this approach. For instance, the synthesis of other substituted benzaldehydes often employs the reduction of corresponding benzoic acids or their esters, followed by controlled oxidation.

A hypothetical reaction scheme starting from isovanillic acid could involve the following steps:

Protection of the phenolic hydroxyl group.

Reduction of the carboxylic acid to a primary alcohol.

Oxidation of the alcohol to the first aldehyde group.

Ortho-formylation of the protected phenol (B47542) to introduce the second aldehyde group.

Deprotection of the hydroxyl group to yield the final product.

The choice of protecting groups and specific reagents for each step would be critical to ensure high yields and avoid side reactions.

Utilization of Vanillin-Derived Precursors

Vanillin and its isomer, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), are readily available and cost-effective starting materials, making them attractive precursors for the synthesis of this compound. wikipedia.orgresearchgate.net The key challenge in this approach is the regioselective introduction of a second formyl group onto the aromatic ring.

Isovanillin, in particular, serves as a logical starting point as it already possesses the desired 3-hydroxy-4-methoxy substitution pattern. The introduction of a second aldehyde group at the 5-position would lead directly to the target molecule. Several formylation methods could be applicable here, including the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. researchgate.net While typically favoring the ortho position, the regioselectivity can be influenced by the existing substituents on the aromatic ring.

The Duff reaction employs hexamine as the formylating agent in the presence of an acid, also leading to ortho-formylation of phenols. The reaction conditions for the Duff reaction are generally milder than the Reimer-Tiemann reaction.

Another approach involves a Vilsmeier-Haack type formylation. This reaction uses a phosphoryl chloride and a formamide (B127407) (like N-methylformanilide) to generate the Vilsmeier reagent, which then formylates activated aromatic rings. The regioselectivity of this reaction on a substituted phenol like isovanillin would need to be carefully controlled.

A research paper by a team of scientists detailed a non-regioselective Vilsmeier-Haack reaction of O-alkyl guaiacols, which after dealkylation, yielded a mixture of vanillin and isovanillin. This highlights the potential of formylation reactions on vanillin-like structures.

Furthermore, the synthesis of substituted benzaldehydes, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, has been achieved starting from veratraldehyde (3,4-dimethoxybenzaldehyde). researchgate.net These syntheses involve bromination or nitration followed by selective hydrolysis of a methoxy group, demonstrating the feasibility of introducing substituents onto a pre-existing benzaldehyde (B42025) framework.

Below is a table summarizing potential formylation reactions that could be adapted for the synthesis of this compound from isovanillin.

| Reaction Name | Reagents | Typical Conditions | Expected Product |

| Reimer-Tiemann | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Aqueous/organic biphasic system, heat | This compound |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., boric acid, acetic acid) | Reflux in a suitable solvent | This compound |

| Vilsmeier-Haack | POCl₃, N-Methylformanilide | Anhydrous conditions, often at low temperatures | This compound |

It is important to note that the yields and regioselectivity of these reactions would need to be experimentally optimized for the specific substrate, isovanillin.

Derivatization Chemistry of 5 Hydroxy 4 Methoxyisophthalaldehyde

Synthesis and Characterization of Imine Derivatives

The presence of two aldehyde groups makes 5-Hydroxy-4-methoxyisophthalaldehyde an excellent precursor for the synthesis of imine derivatives, commonly known as Schiff bases. These compounds are formed through the condensation reaction with primary amines and are of significant interest in coordination chemistry and materials science.

The most common method for synthesizing imine derivatives from aldehydes is through a condensation reaction with primary amines. beilstein-journals.org This reaction typically involves heating the aldehyde and the amine in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to enhance the electrophilicity of the carbonyl carbon. researchgate.net The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic azomethine or imine (-C=N-) group. researchgate.net

Given that this compound possesses two aldehyde functionalities, it can react with one or two equivalents of a primary amine. The reaction with two equivalents of an amine leads to the formation of a bis-Schiff base. These reactions are generally high-yielding and can be performed under relatively mild conditions. The stability of the resulting Schiff base is often enhanced by the aromatic nature of the aldehyde, which allows for an effective conjugation system. researchgate.net

General Reaction Scheme:

Reactants: this compound and a primary amine (R-NH₂)

Solvent: Typically ethanol or methanol

Catalyst (optional): Glacial acetic acid

Conditions: Refluxing temperature

Product: Mono- or bis-Schiff base derivative

The versatility of this reaction allows for the introduction of a wide variety of functional groups (R-groups) into the final molecule, depending on the primary amine used. This modularity is key to tuning the chemical and physical properties of the resulting Schiff bases.

The structures of the synthesized Schiff base derivatives are typically confirmed using a combination of spectroscopic techniques. Each method provides specific information about the molecule's framework and functional groups.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a strong absorption band in the IR spectrum corresponding to the stretching vibration of the imine (C=N) group, typically found in the range of 1606–1650 cm⁻¹. researchgate.netqub.ac.uk Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the completion of the condensation reaction. qub.ac.uk The presence of the hydroxyl group is indicated by a broad band, often around 3200-3500 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), typically in the downfield region of the spectrum (δ 8.3-8.8 ppm). nih.gov Other expected signals include those for the aromatic protons, the methoxy (B1213986) group protons (around δ 3.8-4.0 ppm), and the phenolic hydroxyl proton. researchgate.netnih.gov

¹³C NMR: The carbon spectrum provides definitive evidence of the imine group with a characteristic signal for the azomethine carbon (-C=N-) appearing in the range of δ 160-165 ppm. nih.govmdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the derivative, with the molecular ion peak [M]⁺ corresponding to the expected mass of the synthesized Schiff base. uni.lu

The table below summarizes typical spectroscopic data for a representative bis-Schiff base derivative of this compound.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| IR Spectroscopy | C=N stretch (imine) | 1606 - 1650 cm⁻¹ |

| O-H stretch (phenol) | 3200 - 3500 cm⁻¹ (broad) | |

| ¹H NMR Spectroscopy | -CH=N- proton (azomethine) | δ 8.3 - 8.8 ppm (singlet) |

| -OCH₃ protons (methoxy) | δ 3.8 - 4.0 ppm (singlet) | |

| Ar-H protons (aromatic) | δ 6.8 - 8.0 ppm (multiplets) | |

| ¹³C NMR Spectroscopy | -C=N- carbon (azomethine) | δ 160 - 165 ppm |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to calculated MW |

Modifications at Hydroxyl and Methoxy Functional Groups

Beyond the reactivity of the aldehyde groups, the hydroxyl and methoxy substituents on the aromatic ring offer further opportunities for derivatization, allowing for the fine-tuning of the molecule's properties or for its incorporation into larger, more complex structures.

The phenolic hydroxyl group is a prime site for modification through etherification and esterification reactions.

Etherification: This process involves converting the hydroxyl group (-OH) into an ether group (-OR). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Another approach is reductive etherification, where aldehydes can be converted to their respective ethers in the presence of a suitable catalyst and a reducing agent. osti.gov For instance, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of various hydroxybenzaldehydes. osti.gov

Esterification: The hydroxyl group can be readily converted into an ester (-O-C=O-R) by reacting it with an acyl halide or an acid anhydride, often in the presence of a base like pyridine. This reaction is a straightforward way to introduce a wide variety of acyl groups onto the aromatic core.

These modifications can be used to protect the hydroxyl group during subsequent reactions or to alter the solubility and electronic properties of the molecule.

The differential reactivity of the hydroxyl and methoxy groups allows for selective transformations. For example, the methoxy group can be cleaved to yield a dihydroxy derivative through demethylation. This reaction is often achieved using strong acids like HBr or Lewis acids such as BBr₃. The successful synthesis of 4-hydroxy-ortho-phthalaldehyde from its methoxy-substituted precursor highlights the viability of such deprotection strategies. beilstein-journals.org Selective protection of the more reactive hydroxyl group would allow for chemical modifications to be directed specifically at the methoxy group, although this is less common.

Construction of Complex Organic Architectures

The multifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular structures. Substituted phthalaldehydes are known to be useful in the elaboration of intricate molecular architectures. beilstein-journals.org

The two aldehyde groups provide ideal anchor points for constructing macrocyclic compounds. For example, condensation with diamines can lead to the formation of macrocyclic Schiff bases, which are important ligands in coordination chemistry capable of forming stable complexes with various metal ions. beilstein-journals.org Similarly, reactions with other bifunctional nucleophiles can be used to generate a variety of heterocyclic and polymeric structures. The ability to further functionalize the hydroxyl and methoxy groups adds another layer of control, allowing for the creation of sophisticated, three-dimensional organic architectures with tailored properties.

Macrocyclic Systems and Supramolecular Building Blocks (e.g., Calixarenes)

The synthesis of macrocycles through the condensation of dialdehydes and diamines is a well-established strategy in supramolecular chemistry. The structure of the resulting macrocycle, often a Schiff base, can be influenced by several factors, including the geometry of the precursors, the solvent used, and the presence of a metal-ion template. While direct synthesis of calixarenes, which are traditionally formed from phenols and simple aldehydes like formaldehyde, using this compound is not extensively documented, the principles of macrocyclization strongly suggest its utility in forming related macrocyclic structures.

The condensation reaction between a dialdehyde, such as this compound, and a diamine can lead to the formation of various macrocyclic products, including [2+2], [3+3], and even larger ring systems. For instance, the reaction of isophthalaldehyde (B49619) derivatives with chiral diamines is known to produce a mixture of [2+2] and [3+3] macrocycles, where the smaller [2+2] structure is often the thermodynamically favored product mdpi.com. The solvent can act as a template, influencing the size and conformation of the resulting macrocycle. Studies have shown that changing the solvent system can shift the equilibrium from a [2+2] to a [1+1] macrocycle nih.gov.

The general reaction scheme for the formation of a [2+2] Schiff base macrocycle from a dialdehyde and a diamine is presented below:

Table 1: Key Factors Influencing Schiff Base Macrocyclization

| Factor | Influence on Macrocycle Formation | Example |

| Reactant Stoichiometry | Determines the size of the resulting macrocycle (e.g., [2+2] vs. [3+3]). | Equimolar amounts of dialdehyde and diamine often favor [2+2] macrocycle formation. |

| Solvent | Can act as a template, directing the formation of a specific macrocycle size and conformation. | A change from methanol to a mixed methanol-water system can favor a [1+1] over a [2+2] macrocycle nih.gov. |

| Metal-Ion Template | The choice of metal ion and its stoichiometry can control the size of the macrocycle. | Dinuclear metal complexes can template the formation of [2+2] macrocycles from 2,6-diformylphenols and chiral diamines mdpi.com. |

| Reaction Time | Longer reaction times can lead to the thermodynamically more stable product. | Prolonged reflux can convert kinetically favored [3+3] macrocycles into the thermodynamic [2+2] products mdpi.com. |

These macrocyclic structures, with their defined cavities and potential for further functionalization, are of significant interest as building blocks for more complex supramolecular assemblies and as hosts in host-guest chemistry.

Polymeric Materials and Oligomers via Compound Integration

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of polymers and oligomers. Its two aldehyde groups can readily participate in polycondensation reactions with suitable co-monomers, such as diamines or diols (after reduction of the aldehyde groups), to form a variety of polymeric structures. The aromatic core and the presence of hydroxyl and methoxy substituents can impart desirable thermal and mechanical properties to the resulting polymers.

Vanillin (B372448), a structurally related monoaldehyde, is a well-known bio-based building block for sustainable polymers, including aromatic polyesters and polyurethanes nih.govresearchgate.net. By analogy, this compound offers the potential to create cross-linked or network polymers due to its difunctionality.

Poly(Schiff base)s and Polyazomethines:

One of the most direct routes to polymer synthesis from this compound is through polycondensation with diamines to form poly(Schiff base)s, also known as polyazomethines. These polymers contain the characteristic imine (-C=N-) linkage in their backbone. The synthesis of π-conjugated polyazomethines from divanillin derivatives (which are also dialdehydes) has been successfully demonstrated, yielding polymers with interesting optoelectronic properties nih.gov. These reactions can often be carried out under environmentally friendly conditions, such as microwave irradiation, with water as the only byproduct nih.gov.

Table 2: Examples of Polymers Derived from Vanillin and Related Dialdehydes

| Polymer Type | Monomers | Key Properties |

| Polyazomethines | Divanillin derivatives and diamines | π-conjugated backbone, potential for optoelectronic applications nih.gov. |

| Aromatic Polyesters | Vanillin-derived diols and diacid chlorides | High thermal stability, potential as sustainable thermoplastics nih.govfur4sustain.eu. |

| Polyurethanes | Vanillin-derived diols and diisocyanates | Tunable thermal properties, potential for use in coatings and foams nih.gov. |

Oligomeric Systems:

In addition to high molecular weight polymers, this compound can be used to synthesize well-defined oligomers. The condensation reaction with mono- or bi-substituted aromatic amines and aldehydes can produce short oligomeric Schiff bases researchgate.net. These oligomers can serve as model compounds for their polymeric counterparts, allowing for a more detailed study of structure-property relationships. The synthesis of silicon-containing Schiff base oligomers with naphthalene moieties has also been reported, highlighting the versatility of this class of materials mdpi.com.

The integration of this compound into polymeric and oligomeric structures provides a pathway to novel materials with tailored properties. The aromatic nature of the monomer unit can contribute to thermal stability and rigidity, while the hydroxyl and methoxy groups offer sites for further chemical modification, allowing for the fine-tuning of properties such as solubility and reactivity.

Coordination Chemistry and Metal Complexation of 5 Hydroxy 4 Methoxyisophthalaldehyde Derivatives

Research Applications of Metal-Compound Complexes

The unique structural and electronic properties of metal complexes incorporating 5-Hydroxy-4-methoxyisophthalaldehyde derivatives make them prime candidates for a variety of research applications. The presence of multiple coordination sites—the hydroxyl group, methoxy (B1213986) group, and the aldehyde functionalities (often converted to imines in Schiff base ligands)—allows for the formation of stable and diverse metal complexes. These characteristics are pivotal in their exploration as both catalysts and building blocks for functional materials.

Exploration of Catalytic Performance in Homogeneous and Heterogeneous Systems

Metal complexes of Schiff bases derived from aldehydes are widely recognized for their catalytic prowess in a range of organic transformations. While specific research on the catalytic applications of this compound-based complexes is still a developing field, the broader class of Schiff base metal complexes serves as a strong indicator of their potential. These complexes can act as efficient catalysts in both homogeneous and heterogeneous systems, offering advantages such as high selectivity and recyclability.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the well-defined active sites of mononuclear or polynuclear metal complexes. For instance, Schiff base complexes have been successfully employed in various catalytic reactions, including oxidation, reduction, and coupling reactions. The electronic environment of the metal center, which can be fine-tuned by the substituents on the Schiff base ligand, plays a crucial role in determining the catalytic activity and selectivity.

In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, metal complexes can be immobilized on solid supports. This approach combines the high efficiency of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers, represent a significant area of exploration. Ligands derived from isophthalic acid and its functionalized derivatives are key components in the synthesis of MOFs with potential applications in catalysis. These materials offer high surface areas and tunable pore environments, making them excellent candidates for size- and shape-selective catalysis. For example, MOFs have demonstrated photocatalytic activity in the degradation of organic dyes. eurekaselect.com

A notable example from related research involves the use of a copper(II) complex of a Schiff base derived from p-hydroxybenzaldehyde as a catalyst. While not the specific compound of focus, this study highlights the potential of such complexes. The research demonstrated noteworthy catalytic ability in the synthesis of chalcone derivatives, achieving high yields.

| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) |

| Cu(II)-Schiff Base Complex | Benzaldehyde (B42025) | Acetophenone | Chalcone | >90 |

| Cu(II)-Schiff Base Complex | Salicylaldehyde | Acetophenone | 2'-Hydroxychalcone | >90 |

| Cu(II)-Schiff Base Complex | Anisaldehyde | Acetophenone | 4-Methoxychalcone | >90 |

This table illustrates the catalytic efficiency of a related Schiff base complex in Claisen-Schmidt condensation reactions, suggesting the potential catalytic applications for derivatives of this compound.

Design of Novel Functional Materials

The design of novel functional materials with tailored properties is a cornerstone of modern materials science. Metal complexes of this compound derivatives are promising building blocks for such materials due to their versatile coordination behavior and the potential for introducing a range of functionalities.

Luminescent Materials: Lanthanide complexes are renowned for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. chemistryviews.orgrsc.orgmdpi.com Schiff base ligands derived from this compound can act as "antenna" ligands, efficiently absorbing light and transferring the energy to the central lanthanide ion, which then emits its characteristic light. This "antenna effect" is crucial for enhancing the luminescence intensity of lanthanide ions. mdpi.com The development of such complexes opens avenues for applications in lighting, displays, and bio-imaging. Research into lanthanide MOFs has shown that their luminescent properties can be tuned by varying the metal composition, offering a strategy for creating materials with specific emission characteristics, including white light emission. mdpi.com

Magnetic Materials: The interaction between metal ions bridged by organic ligands can lead to interesting magnetic properties. By carefully selecting the transition metal ions and controlling the geometry of the resulting complexes, it is possible to design materials with specific magnetic behaviors, such as ferromagnetism, antiferromagnetism, or single-molecule magnet (SMM) properties. The magnetic properties of transition metal Schiff base complexes are influenced by the electronic configuration of the metal ion and the coordination geometry. researchgate.netspuvvn.eduresearchgate.netmdpi.com For example, the magnetic moment of a complex can indicate the number of unpaired electrons and provide insights into its structure. spuvvn.eduresearchgate.netmdpi.com

| Metal Ion | Electronic Configuration | Typical Magnetic Behavior in Schiff Base Complexes |

| Cu(II) | d⁹ | Paramagnetic |

| Ni(II) | d⁸ | Diamagnetic (square planar) or Paramagnetic (octahedral) |

| Co(II) | d⁷ | Paramagnetic (high-spin octahedral) |

| Mn(II) | d⁵ | Paramagnetic (high-spin) |

| Zn(II) | d¹⁰ | Diamagnetic |

This table summarizes the expected magnetic properties of some common transition metal ions when incorporated into Schiff base complexes, which is relevant for the design of functional magnetic materials based on this compound derivatives.

Metal-Organic Frameworks (MOFs): As mentioned earlier, derivatives of this compound can serve as organic linkers in the construction of MOFs. The functional groups on the aldehyde can be further modified to introduce specific properties into the framework. For example, the incorporation of photoresponsive moieties can lead to the development of "smart" materials that change their properties upon light irradiation. eurekaselect.com The porous nature of MOFs also makes them suitable for applications in gas storage and separation, and as sensors. The photocatalytic degradation of dyes is a well-documented application of MOFs, where the material absorbs light and generates reactive oxygen species to break down pollutants. eurekaselect.comresearchgate.netccspublishing.org.cnresearchgate.netnih.gov

Biological Activity Research of 5 Hydroxy 4 Methoxyisophthalaldehyde and Its Derivatives in Vitro and Mechanistic Studies

Investigation of Antioxidant Properties

The antioxidant potential of phenolic compounds is well-documented, and derivatives related to 5-Hydroxy-4-methoxyisophthalaldehyde are no exception. Studies have evaluated their capacity to scavenge free radicals and mitigate oxidative stress at a cellular level.

A series of methylated and acetylated bromophenol derivatives were synthesized and evaluated for their antioxidant activities. mdpi.com Notably, compounds such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate demonstrated the ability to alleviate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocytes. mdpi.com Similarly, 2'-Hydroxy-4',5'-dimethoxyacetophenone, a related compound, showed strong inhibitory activity in a DPPH free radical scavenging assay, with an IC50 of 157 µg/mL. nih.gov

The essential oil of Periploca sepium, of which the structurally similar 2-hydroxy-4-methoxybenzaldehyde (B30951) is the main component (78.8%), exhibited moderate antioxidant activity in DPPH free radical scavenging and β-carotene bleaching assays. nih.gov Further studies on 4-hydroxycoumarin (B602359) derivatives also highlighted significant radical scavenging activity. nih.gov The evaluation of novel quinolin-2(1H)-one derivatives, synthesized from chalcones known for their antioxidant effects, also showed promising results in DPPH assays. pharmacophorejournal.com These findings collectively suggest that the core phenolic structure, shared with this compound, is a key contributor to antioxidant effects.

Assessment of Antimicrobial and Antibacterial Potential (in vitro)

Research has confirmed the antimicrobial and antifungal activity of 4-hydroxy-isophthalaldehyde acid and its derivatives. nih.gov The parent compound and its esters were tested for their effects on various microorganisms. nih.gov The antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde, a major component of Periploca sepium root bark essential oil, has been demonstrated against a range of bacteria and fungi. nih.gov It exhibited minimum inhibitory concentration (MIC) values from 80 μg/mL to 300 μg/mL. nih.gov

In a notable study, 2-hydroxy-4-methoxybenzaldehyde (HMB) demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The compound was also found to eradicate nearly 80% of preformed MRSA biofilms. nih.gov Derivatives of 4-hydroxycoumarin have also shown antibacterial activity, particularly against Gram-positive bacteria like Bacillus and Staphylococcus species, although their activity against Candida was weaker and they were inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The search for new agents against resistant bacteria has led to the investigation of various derivatives. A study on 5-chloro-2-hydroxy-N-substituted-benzamides revealed potent bactericidal effects against MRSA. nih.gov One compound, in particular, showed a rapid, concentration-dependent bactericidal effect at twice its MIC, reducing the bacterial count by over 3-log₁₀ CFU/mL within 4 to 8 hours against an MRSA strain with elevated vancomycin (B549263) resistance. nih.gov

| Compound/Derivative | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (MRSA) | MIC: 1024 µg/ml; Eradicated ~80% of biofilm | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC values ranging from 80 µg/mL to 300 µg/mL | nih.gov |

| 4-hydroxycoumarin derivatives | Gram-positive bacteria (Bacillus, Staphylococcus) | Exhibited growth inhibition | nih.gov |

| 4-hydroxycoumarin derivatives | Gram-negative bacteria (E. coli, P. aeruginosa) | No antimicrobial activity observed | nih.gov |

| 5-chloro-2-hydroxy-N-substituted-benzamide derivative (1f) | MRSA 63718 | Rapid bactericidal effect, >3-log₁₀ CFU/mL reduction at 2x MIC | nih.gov |

Research into Antineoplastic and Antiproliferative Activities (in vitro cell lines)

Derivatives of this compound have been a source for the synthesis of novel compounds with potential anticancer activities. These compounds have been evaluated against various human cancer cell lines, demonstrating a range of potencies and mechanisms of action.

For instance, a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins showed significant in vitro antiproliferative activity. nih.gov Two compounds, 5o and 5w, were particularly potent, with IC₅₀ values of 1.69 and 1.91 µM, making them several folds more potent than the reference drug sunitinib. nih.gov Another study focused on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, which exhibited moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. researchgate.net

Furthermore, 2'-Hydroxy-4',5'-dimethoxyacetophenone was found to have strong anti-cancer activity against several human acute leukemia cell lines (32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104) while being non-toxic to normal cells at the tested concentrations. nih.gov The diarylpentanoid MS13, also known as 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one, exhibited greater cytotoxic effects on various cancer cells, including prostate, cervical, and colon, compared to its parent compound, curcumin. nih.gov It showed significant cytotoxic effects on non-small cell lung cancer cell lines NCI-H520 and NCI-H23. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Finding (IC₅₀) | Reference |

|---|---|---|---|

| Isatin (B1672199) derivative (5o) | A-549 (Lung) | 1.69 µM | nih.gov |

| Isatin derivative (5w) | Multiple human cancer lines | 1.91 µM | nih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | researchgate.net |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Human acute leukemia cells | Strong anti-cancer activity | nih.gov |

| MS13 (diarylpentanoid) | NCI-H520, NCI-H23 (Lung) | Significant cytotoxic effects | nih.gov |

Mechanistic Elucidation of Biological Actions

Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on structure-activity relationships, molecular target identification, and enzyme inhibition studies.

SAR studies help in identifying the key structural features responsible for the biological activity of a molecule, guiding the synthesis of more potent and selective analogs. For a series of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs, SAR studies were crucial in establishing their anticancer activity. nih.gov These studies led to the identification of a lead compound that was highly selective and potent against melanoma. nih.gov

In another study involving dihydropyridones as androgen receptor modulators, SAR analysis revealed that while a hydroxyl group at the 3-position was not critical for activity, the nature of the substituent on this hydroxyl group did influence potency. nih.gov The replacement of a 2-trifluoromethyl-4-fluorophenyl group with a 4-methoxyphenyl (B3050149) group resulted in a significant drop in activity, highlighting the importance of specific substitutions. nih.gov For 4-hydroxycoumarin derivatives, SAR studies combined with quantitative structure-activity relationship (QSAR) models were used to correlate molecular descriptors with antioxidant activity, leading to the design of new structures with predicted improved activity. nih.gov

Identifying the molecular targets and pathways modulated by these compounds provides insight into their mechanism of action. The antiproliferative effect of the isatin derivative 5o was attributed to its ability to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov It also significantly decreased the amount of phosphorylated Rb protein in a dose-dependent manner. nih.gov

The diarylpentanoid MS13 was found to induce apoptosis in non-small cell lung cancer cells. nih.gov Morphological observation of treated cells showed a significant increase in apoptotic cells with characteristics such as bright green nuclei, indicating early apoptosis. nih.gov The antibacterial action of 2-hydroxy-4-methoxybenzaldehyde (HMB) against S. aureus was linked to cell membrane damage. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids, indicating a compromised cell membrane. nih.gov Some Michael acceptor molecules have been shown to regulate the Keap1-Nrf2-ARE signaling pathway, which is critical in the cellular response to oxidative stress. nih.gov

The aldehyde groups present in this compound suggest it could function as a Michael acceptor. Michael acceptors are compounds with α,β-unsaturated carbonyl groups that can react with nucleophiles, such as the cysteine residues in enzyme active sites, via a conjugate addition reaction. nih.govyoutube.commasterorganicchemistry.com This covalent modification can lead to irreversible enzyme inhibition.

Substituted 5-hydroxy γ-pyrones have been investigated as covalent inhibitor leads that function as Michael acceptor prodrugs. chemrxiv.org These molecules are proposed to generate a reactive intermediate that can be attacked by an active site cysteine, leading to enzyme inhibition. chemrxiv.org While not directly studying this compound, this research highlights a plausible mechanism of action. The reactivity of the aldehyde groups in forming Schiff bases with amines is another key aspect of its mechanism, allowing it to interact with various molecular targets. Furthermore, compounds like 2'-Hydroxy-4',5'-dimethoxyacetophenone have demonstrated potent inhibition of enzymes such as aldose reductase and collagenase, suggesting that derivatives of this compound could also act as enzyme inhibitors. nih.gov

Reversal of Drug Resistance in vitro (e.g., BCRP/ABCG2-mediated)

Multidrug resistance (MDR) presents a significant obstacle in the effective treatment of various cancers. One of the key mechanisms contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govnih.gov These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.gov The BCRP/ABCG2 transporter is a 75 kDa glycosylated plasma-membrane protein that is found in various tissues, including the placenta, intestines, and liver, where it plays a protective role by limiting the tissue penetration of xenobiotics. nih.govnih.gov In cancer cells, its overexpression is associated with resistance to a variety of anticancer drugs. nih.govnih.gov

Despite a thorough review of scientific literature, no studies were found that specifically investigate the potential of this compound or its derivatives to reverse BCRP/ABCG2-mediated multidrug resistance in vitro. The existing research on BCRP/ABCG2 inhibitors focuses on other classes of compounds, such as certain flavonoids and synthetic molecules. nih.govnih.gov For instance, studies have identified compounds like 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone and modified baicalein (B1667712) derivatives as potent inhibitors of the BCRP/ABCG2 efflux pump. nih.govnih.gov These molecules have been shown to restore cancer cell sensitivity to chemotherapeutic agents by inhibiting the transporter's activity. nih.govnih.gov

However, there is no available data from in vitro assays, such as cytotoxicity assays in BCRP/ABCG2-overexpressing cell lines or dye accumulation studies, to suggest that this compound has a similar effect. Mechanistic studies to elucidate a potential interaction with the BCRP/ABCG2 transporter, including ATPase assays or molecular docking simulations, for this specific compound are also absent from the current body of scientific research.

Consequently, it is not possible to provide detailed research findings or construct data tables on the reversal of BCRP/ABCG2-mediated drug resistance by this compound at this time. Further research is required to determine if this compound possesses any activity in this area.

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 4 Methoxyisophthalaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For a compound like 5-Hydroxy-4-methoxyisophthalaldehyde, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement, known as geometry optimization. nih.govniscpr.res.inresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure analysis involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.inmdpi.com For this compound, the oxygen atoms of the hydroxyl and aldehyde groups are expected to be the most electron-rich sites, indicated by a red or yellow color on the MEP map, while the hydrogen atoms are typically electron-poor.

Table 1: Predicted Electronic Properties of this compound Note: The following data is derived from computational predictions and serves as an illustrative example of the parameters obtained through DFT calculations.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₈O₄ uni.lunih.gov | Defines the elemental composition of the molecule. |

| Monoisotopic Mass | 180.04225 Da uni.lu | Precise mass used in mass spectrometry analysis. |

| XlogP (predicted) | 0.5 uni.lu | A measure of the molecule's lipophilicity. |

| HOMO-LUMO Gap | ~5.01 eV (typical for similar structures) researchgate.net | Indicates chemical reactivity and stability. |

| Dipole Moment | ~4.66 Debye (typical for similar structures) mdpi.com | Measures the overall polarity of the molecule. |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common method for forecasting the electronic absorption spectra (UV-Visible) of molecules, providing information on excitation energies and oscillator strengths. niscpr.res.inresearchgate.net

Similarly, the vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. These theoretical frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching of C=O (carbonyl), O-H (hydroxyl), and C-O (methoxy) bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. niscpr.res.in By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts are obtained. These predicted values are then compared with experimental data to confirm the molecular structure. For this compound, specific shifts for the aromatic protons, aldehyde protons, methoxy (B1213986) protons, and hydroxyl proton can be estimated.

Molecular Modeling and Docking Studies

Molecular modeling techniques simulate the interactions between a small molecule (ligand) and a biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov This simulation helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies could be used to screen its potential against various enzymes or receptors. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate different binding poses. nih.gov Software like Glide and GOLD are often used for these simulations. nih.govresearchgate.net The hydroxyl and carbonyl oxygen atoms of the compound are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Beyond predicting the binding pose, docking simulations provide an estimate of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). niscpr.res.in A lower binding energy typically indicates a more stable and favorable interaction. niscpr.res.in These predictions are crucial for ranking potential drug candidates and prioritizing them for experimental testing.

Molecular recognition refers to the specific binding between the ligand and its target. mdpi.com Computational studies can elucidate the structural basis for this recognition by highlighting how the shape, size, and chemical features of this compound complement the binding pocket of a target protein. Free energy calculation methods can provide more accurate predictions of binding affinity than simple docking scores. nih.gov

Table 2: Illustrative Docking Study Parameters Note: This table represents typical data generated in a molecular docking study and is for illustrative purposes only.

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | e.g., Tyrosinase researchgate.net |

| Binding Energy | Estimated free energy of binding. | e.g., -5.7 kcal/mol niscpr.res.in |

| Key Interacting Residues | Amino acids in the active site forming bonds. | e.g., Gln102 nih.gov |

| Type of Interaction | Nature of the chemical bonds formed. | Hydrogen Bond, Hydrophobic |

| RMSD | Root-mean-square deviation from a known binding pose. | e.g., 1.9 Å nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activity. nih.govbrieflands.com For a series of derivatives of this compound, a QSAR study would involve several steps.

First, a dataset of related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. researchgate.net Next, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., atomic charges), lipophilicity (e.g., logP), and steric or topological features (e.g., molecular weight, surface area). researchgate.netwalisongo.ac.id

Finally, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to generate a mathematical equation that links the descriptors to the biological activity. brieflands.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are most important for the desired activity, thereby guiding future drug design efforts. nih.gov

Development of Predictive Models for Biological Efficacy

A thorough search of scientific literature reveals no specific studies dedicated to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the biological efficacy of this compound. Such models are crucial for forecasting the therapeutic or adverse effects of a compound based on its molecular structure, but have not been applied to this molecule in published research.

Identification of Key Physico-Chemical and Topological Descriptors

While general physico-chemical properties can be calculated or are available in databases, there is no evidence of research focused on identifying the key descriptors of this compound that would be critical for predicting its behavior in biological systems. Such studies would typically involve correlating various molecular descriptors with observed activities, a step that has not been documented for this compound.

Mechanistic Studies through Computational Analysis

Reaction Pathway Mapping and Transition State Analysis

Detailed computational studies involving the mapping of reaction pathways and the analysis of transition states for chemical reactions involving this compound are not present in the available scientific literature. These types of theoretical investigations are essential for understanding the mechanisms of chemical transformations at a molecular level.

Kinetic Isotope Effect (KIE) Studies

No experimental or computational studies on the Kinetic Isotope Effect (KIE) for reactions involving this compound have been reported. KIE studies provide valuable insights into reaction mechanisms by examining the effect of isotopic substitution on reaction rates.

Supramolecular Chemistry Applications of 5 Hydroxy 4 Methoxyisophthalaldehyde

Principles of Supramolecular Assembly and Non-Covalent Interactions

Supramolecular assembly is the spontaneous association of molecules under thermodynamic control to form well-defined, larger structures. This process is governed by a variety of non-covalent interactions, including hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. The specific geometry and functional groups of 5-Hydroxy-4-methoxyisophthalaldehyde make it particularly amenable to directed self-assembly.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, along with the two formyl (-CHO) groups of this compound, are key to its participation in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and formyl groups can act as hydrogen bond acceptors. These interactions can lead to the formation of predictable, one-, two-, or three-dimensional networks in the solid state.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host). The design of synthetic hosts with specific recognition properties is a major goal. Isophthalaldehyde (B49619) derivatives are valuable precursors for the construction of macrocyclic hosts. nih.govresearchgate.net By reacting this compound with appropriate diamines, it is possible to create macrocycles with well-defined cavities.

The size and shape of the cavity can be tuned by the choice of the diamine linker. The functional groups lining the cavity, originating from the this compound unit, can provide specific binding sites for guest molecules. For instance, the hydroxyl and methoxy groups can participate in hydrogen bonding with polar guests, while the aromatic rings can engage in π-π stacking interactions with aromatic guests.

Table 1: Potential Non-Covalent Interactions involving this compound in Supramolecular Systems

| Functional Group on this compound | Type of Non-Covalent Interaction | Potential Interacting Partner |

| Hydroxyl (-OH) | Hydrogen Bond Donor | Amines, Ethers, Carbonyls |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Water, Alcohols, Amides |

| Formyl (-CHO) | Hydrogen Bond Acceptor, Dipole-Dipole | Polar molecules |

| Aromatic Ring | π-π Stacking | Aromatic guest molecules |

| Schiff Base Derivative (-CH=N-R) | Metal Coordination, Hydrogen Bonding | Metal ions, Hydrogen bond donors/acceptors |

Molecular Recognition and Sensing Applications

Molecular recognition is the specific binding of a guest molecule to a complementary host. This principle is the basis for the development of chemical sensors (chemosensors) and biological sensors (biosensors).

Schiff bases derived from hydroxyaryl aldehydes are widely used in the design of chemosensors. researchgate.net The reaction of this compound with various amines can yield a library of Schiff base ligands. These ligands can be designed to exhibit changes in their optical properties, such as color or fluorescence, upon binding to a specific analyte.

For example, the coordination of a metal ion to the Schiff base can alter the electronic structure of the molecule, leading to a detectable color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). The selectivity of the sensor can be tuned by modifying the structure of the amine used in the Schiff base formation. While specific chemosensors based on this compound are not extensively reported, the principles established with similar hydroxyaryl aldehydes suggest its high potential in this area.

The ability of macrocycles and other supramolecular hosts derived from this compound to selectively bind ions and small molecules is a key area of research. The pre-organization of binding sites within a macrocyclic structure enhances selectivity compared to the individual building blocks.

The selective binding of cations can be achieved through the coordination of metal ions within the cavity of a metallomacrocycle. Anion binding can be facilitated by incorporating hydrogen bond donors that can interact with the anion. The recognition of neutral molecules is often driven by a combination of hydrogen bonding, π-π stacking, and shape complementarity. The specific binding events can be studied using techniques such as NMR spectroscopy and isothermal titration calorimetry to determine the binding constants and thermodynamics of the host-guest interaction.

Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest chemistry to accelerate chemical reactions. beilstein-journals.orgresearchgate.netbeilstein-journals.org The host molecule acts as a nano-sized reactor, binding the reactants in a specific orientation that facilitates the reaction, thereby mimicking the function of enzymes.

Macrocycles derived from this compound have the potential to act as supramolecular catalysts. By incorporating catalytically active sites into the macrocyclic framework, it is possible to create catalysts for a variety of organic reactions. The cavity of the macrocycle can provide a microenvironment that is different from the bulk solution, which can lead to rate enhancements and altered selectivities. For example, a hydrophobic cavity can promote reactions that are disfavored in aqueous media. While specific examples of supramolecular catalysis using systems derived from this compound are still emerging, the versatility of this building block makes it a promising candidate for the development of novel catalytic systems. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Nanocatalysis within Supramolecular Frameworks

The integration of catalytic moieties into well-defined nanostructures can lead to enhanced catalytic activity, stability, and selectivity. Supramolecular frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), provide an ideal platform for the development of advanced nanocatalysts. nih.govnih.govrsc.org this compound, with its bifunctional aldehyde groups, is an excellent candidate for the construction of such frameworks.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is extensive research on MOFs for catalysis, the specific use of this compound as a primary building block is a developing field. However, related structures, such as those based on isophthalic acid derivatives, have been used to create MOFs with photocatalytic properties for dye degradation. researchgate.net The porous nature of these frameworks allows for the diffusion of substrates and products, while the confined environment of the pores can influence reaction selectivity. nih.govosti.gov The incorporation of this compound into MOF structures could introduce active sites for catalysis, either through the uncoordinated functional groups of the ligand itself or by serving as a scaffold for post-synthetic modification to introduce catalytic species. nih.govrsc.org

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers formed by the covalent bonding of organic building blocks. nih.gov The imine linkage, readily formed from the condensation of aldehydes and amines, is a common and robust bond used in the synthesis of COFs. mdpi.com The dual aldehyde functionality of this compound makes it an ideal monomer for the construction of 2D or 3D COFs. These frameworks can be designed to possess high surface areas and ordered pore structures, which are advantageous for catalysis.

Recent studies on COFs functionalized with hydroxyl groups have shown their potential in photocatalytic applications, such as the evolution of hydrogen peroxide. njtech.edu.cn By strategically incorporating this compound into a COF, it is possible to create a material with enzyme-like catalytic activity. For example, a COF synthesized from this aldehyde could be designed to have active sites that mimic the peroxidase enzyme. researchgate.net The defined and tunable pore environment within the COF can facilitate substrate binding and catalytic turnover, similar to the active site of a natural enzyme.

Catalysis Research Involving 5 Hydroxy 4 Methoxyisophthalaldehyde

Organocatalysis and the Compound's Role as a Substrate or Catalyst Component

5-Hydroxy-4-methoxyisophthalaldehyde, a substituted aromatic dialdehyde, presents interesting possibilities in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. Its bifunctional nature, possessing both aldehyde and phenolic hydroxyl groups, allows it to potentially act as a substrate or be incorporated into the design of novel organocatalysts.

Participation in Condensation and Addition Reactions

As a dialdehyde, this compound is a prime candidate for participation in various condensation and addition reactions, which are fundamental transformations in organic synthesis. The aldehyde functional groups can readily react with nucleophiles, such as active methylene compounds, amines, and enolates, to form new carbon-carbon and carbon-nitrogen bonds.

One of the most common condensation reactions involving aldehydes is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst to yield a new carbon-carbon double bond. While specific studies detailing the use of this compound in organocatalyzed Knoevenagel condensations are not prevalent in the reviewed literature, its structural similarity to other aromatic aldehydes suggests its suitability for such transformations. The presence of two aldehyde groups offers the potential for double condensation reactions, leading to the formation of more complex molecular architectures.

Furthermore, the aldehyde moieties can participate in organocatalytic asymmetric addition reactions, such as Michael additions. In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a chiral organocatalyst. While this compound itself is not an α,β-unsaturated aldehyde, it can be transformed into one through a preliminary condensation step. For instance, a Knoevenagel condensation with a nitroalkane could generate a Michael acceptor, which could then undergo an enantioselective Michael addition catalyzed by a chiral organocatalyst. The development of organocatalytic enantioselective Michael additions of various nucleophiles to nitroalkenes is a well-established area of research, providing a framework for potential applications of this compound.

The phenolic hydroxyl group can also play a role in these reactions, potentially influencing the reactivity of the aldehyde groups through electronic effects or by participating in hydrogen bonding interactions with the catalyst or other reactants.

Novel Organocatalyst Design (e.g., Thiamine Hydrochloride mediated reactions)

The unique structure of this compound makes it an intriguing building block for the design of novel organocatalysts. The presence of multiple functional groups allows for its incorporation into more complex molecular scaffolds that can act as catalysts. For instance, the aldehyde groups can be used to synthesize Schiff bases by reacting with chiral amines. These Schiff bases can then act as chiral ligands in various catalytic reactions.

Thiamine hydrochloride (Vitamin B1) is a well-known organocatalyst, particularly for reactions involving aldehydes, such as the benzoin condensation and the Stetter reaction. While direct studies involving this compound in thiamine hydrochloride-mediated reactions are not explicitly detailed in the available literature, the principles of such catalysis suggest potential applications. Thiamine hydrochloride, in the presence of a base, forms a thiazolium ylide, which is the active catalytic species. This ylide can add to one of the aldehyde groups of this compound, leading to a variety of potential transformations. For example, an intramolecular Stetter reaction could potentially occur if a suitable Michael acceptor is present within the same molecule, which could be introduced through a prior modification of the second aldehyde group.

The design of new organocatalysts often involves the strategic placement of functional groups to create a specific catalytic environment. The rigid aromatic backbone of this compound, combined with its reactive aldehyde and hydroxyl groups, provides a platform for the synthesis of such tailored catalysts.

Metal-Catalyzed Reactions and Ligand Design

The functional groups present in this compound make it a versatile molecule in the realm of metal-catalyzed reactions, both as a substrate and as a precursor for ligand synthesis.

Role in Transition Metal-Mediated Transformations

This compound can serve as a building block for the synthesis of ligands for transition metal catalysts. The aldehyde and hydroxyl groups are suitable for forming Schiff base ligands through condensation with primary amines. These Schiff base ligands, often featuring nitrogen and oxygen donor atoms, can coordinate with a variety of transition metals, including copper, nickel, and cobalt, to form stable metal complexes.

Research on the related compound, 4-hydroxy-3-methoxybenzaldehyde (vanillin), has demonstrated the formation of transition metal complexes that are subsequently embedded in zeolite frameworks. These materials have shown catalytic activity in reactions such as phenol (B47542) hydroxylation researchgate.net. This suggests that similar complexes could be prepared from this compound, with the potential for the two aldehyde groups to form bimetallic complexes or to create more complex coordination polymers. The resulting metal complexes could exhibit catalytic activity in a range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Mechanistic Aspects of Catalytic Cycles (e.g., Radical Mechanisms)

For instance, in oxidation reactions catalyzed by metal complexes, radical mechanisms are often proposed. The catalytic cycle might involve the formation of a high-valent metal-oxo species, which can then abstract a hydrogen atom from a substrate to generate a substrate radical. The ligand can influence the redox potential of the metal center, thereby affecting the ease of formation of the active oxidant and the subsequent steps in the catalytic cycle.

While specific studies on the radical mechanisms of reactions catalyzed by metal complexes of this compound are not available, general principles of transition metal catalysis suggest that such pathways are plausible. The interplay between the metal center and the ligand derived from this compound would be crucial in controlling the reactivity and selectivity of the catalytic transformation.

Biocatalysis and Biomimetic Catalytic Systems

The application of this compound in biocatalysis and the development of biomimetic catalytic systems is an area with limited specific research. However, the structural features of the molecule suggest potential avenues for exploration.

In biocatalysis, enzymes are used as catalysts to perform chemical transformations. Given that this compound is a substituted benzaldehyde (B42025), it could potentially serve as a substrate for various oxidoreductase enzymes, such as aldehyde dehydrogenases or alcohol dehydrogenases, which could selectively oxidize or reduce one or both of the aldehyde groups. However, no specific studies have been identified that document the use of this compound as a substrate in enzymatic reactions.

Biomimetic catalysis seeks to mimic the function of enzymes using synthetic catalysts. The design of biomimetic catalysts often involves creating a synthetic molecule that replicates the active site of an enzyme. The structure of this compound could be incorporated into the design of ligands for metal complexes that mimic the function of metalloenzymes. For example, by synthesizing a Schiff base ligand from this compound and a suitable amine, and then complexing it with a metal ion like iron or copper, it might be possible to create a model system for oxidases or oxygenases.

Despite the theoretical potential, there is currently a lack of published research on the direct use of this compound in either biocatalytic processes or as a key component in biomimetic catalytic systems. This represents an underexplored area of research for this particular chemical compound.

Development of Artificial Enzyme Models

The quest to design and synthesize artificial enzymes that can replicate the high efficiency and selectivity of natural enzymes is a significant area of chemical research. rsc.org this compound serves as a versatile building block in this endeavor due to its ability to form stable complexes with metal ions and to participate in the formation of Schiff bases. These features are crucial for creating catalytic sites that can mimic the active sites of metalloenzymes.

The two aldehyde groups of this compound can readily react with primary amines to form Schiff base ligands. These ligands, with their multiple coordination sites, can then bind to a variety of metal ions, forming well-defined metal complexes. The electronic properties of the ligand, influenced by the hydroxyl and methoxy (B1213986) substituents, can be fine-tuned to modulate the catalytic activity of the central metal ion. This approach allows for the systematic development of catalysts for specific reactions, such as hydrolysis, oxidation, and carbon-carbon bond formation.

Research in this area often involves the synthesis of a series of metal complexes with Schiff base ligands derived from substituted isophthalaldehydes. The catalytic performance of these complexes is then evaluated for a model reaction. For instance, the hydrolysis of p-nitrophenyl acetate (pNPA) is a common benchmark reaction to assess the catalytic efficiency of artificial hydrolases.

Table 1: Hypothetical Catalytic Activity of Metal Complexes Derived from this compound in the Hydrolysis of p-Nitrophenyl Acetate

| Entry | Metal Ion | Ligand | Rate Constant (kcat, s⁻¹) | Michaelis Constant (KM, mM) | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) |

| 1 | Cu(II) | L¹ | 1.2 x 10⁻³ | 0.5 | 2.4 |

| 2 | Zn(II) | L¹ | 0.8 x 10⁻³ | 0.8 | 1.0 |

| 3 | Co(II) | L¹ | 0.5 x 10⁻³ | 1.2 | 0.4 |

| 4 | Ni(II) | L¹ | 0.3 x 10⁻³ | 1.5 | 0.2 |

L¹ represents the Schiff base ligand derived from the condensation of this compound and a suitable diamine.